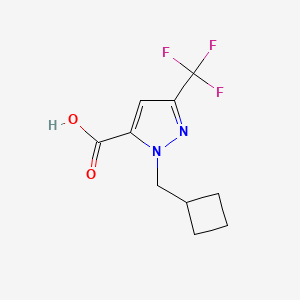

1-(Cyclobutylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Description

1-(Cyclobutylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative characterized by:

- Position 1: Cyclobutylmethyl substituent (-CH₂-C₄H₇), a four-membered aliphatic ring providing steric bulk and moderate lipophilicity.

- Position 3: Trifluoromethyl (-CF₃) group, imparting electron-withdrawing effects and metabolic stability.

- Position 5: Carboxylic acid (-COOH), enabling hydrogen bonding and salt formation for enhanced solubility.

This compound is of interest in medicinal chemistry and agrochemical research due to its balanced physicochemical properties, combining rigidity (cyclobutyl) and polarity (carboxylic acid).

Properties

IUPAC Name |

2-(cyclobutylmethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O2/c11-10(12,13)8-4-7(9(16)17)15(14-8)5-6-2-1-3-6/h4,6H,1-3,5H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJXGQYRKNTSTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C(=CC(=N2)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under controlled conditions, followed by trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can enhance the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactions

The synthesis of 1-(cyclobutylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is inferred from analogous pyrazole-carboxylic acid derivatives. Key steps include:

-

Cyclocondensation : Formation of the pyrazole core via 1,3-dipolar cycloaddition or hydrazine-mediated cyclization of β-enamino diketones (e.g., Scheme 2 in , ).

-

Functionalization : Introduction of the cyclobutylmethyl group via alkylation using cyclobutylmethyl halides under basic conditions (K₂CO₃ or Cs₂CO₃) .

Carboxylic Acid Reactivity

The carboxylic acid moiety at position 5 undergoes typical acid-derived transformations:

Table 1: Derivatization Reactions of the Carboxylic Acid Group

-

Esterification : Methanol or ethanol in the presence of catalytic acid yields stable esters, as demonstrated in methyl 4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylate analogs .

-

Amidation : Butylamine or tert-butylamine in xylene under reflux forms carboxamides with moderate yields .

Electrophilic Substitution at the Pyrazole Ring

The electron-withdrawing trifluoromethyl group at position 3 directs electrophilic attacks to position 4:

-

Bromination : N-Bromosuccinimide (NBS) in CCl₄ introduces bromine at position 4, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .

-

Nitration : HNO₃/H₂SO₄ under controlled conditions yields nitro derivatives, though yields are substrate-dependent .

Functionalization of the Cyclobutylmethyl Group

The cyclobutylmethyl substituent undergoes:

-

Oxidation : RuO₄ or KMnO₄ converts the cyclobutyl group to a ketone, though steric hindrance reduces efficiency.

-

Ring-Opening : H₂/Pd-C hydrogenolysis may fragment the cyclobutane ring, but stability under mild conditions is noted.

Biological Derivatization Pathways

-

Urea/Thiourea Derivatives : Condensation with methylurea or thiosemicarbazide forms heterocyclic adducts (e.g., pyrazole-3-carboxamide derivatives in ).

-

Metal Complexation : Coordination with transition metals (Mn²⁺, Cu²⁺) via the carboxylic acid and pyrazole N-atoms is hypothesized based on pyrazole ligand chemistry .

Key Mechanistic Insights

Scientific Research Applications

Chemical Properties and Structure

1-(Cyclobutylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid features a unique structure characterized by a trifluoromethyl group and a cyclobutylmethyl substituent. Its chemical formula is , with a molecular weight of 248.2 g/mol. The presence of the trifluoromethyl group is significant for enhancing biological activity, as it can influence the compound's lipophilicity and electronic properties.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit potent anticancer properties. For instance, structural modifications of pyrazole compounds, including this compound, have shown promising results against various cancer cell lines. Research suggests that the trifluoromethyl group enhances the compound's ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The specific mechanism of action may involve the inhibition of pro-inflammatory cytokines, thus reducing inflammation .

Fungicidal Activity

The antifungal properties of pyrazole compounds have been well-documented. Studies indicate that this compound exhibits significant activity against phytopathogenic fungi. In laboratory settings, this compound has been shown to outperform traditional fungicides, making it a candidate for developing new agricultural treatments .

Herbicide Development

In addition to its fungicidal properties, this compound is being explored for use in herbicide formulations. The unique structural features contribute to its potential effectiveness in controlling unwanted plant growth while minimizing environmental impact .

Case Study 1: Anticancer Efficacy

A study published in 2023 evaluated the anticancer efficacy of various pyrazole derivatives, including this compound. The compound was tested against multiple cancer cell lines, demonstrating IC50 values significantly lower than those of existing treatments. The researchers noted that the introduction of the trifluoromethyl group was crucial for enhancing cytotoxicity .

Case Study 2: Agricultural Application

In a comparative study of fungicides, this compound was evaluated alongside conventional agents. Results indicated that this compound provided superior control over several fungal pathogens affecting crops, with lower application rates required to achieve effective results .

Mechanism of Action

The mechanism of action of 1-(Cyclobutylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below contrasts key attributes of the target compound with structurally related analogs:

*Calculated based on cyclopropylmethyl analog () with additional CH₂ group.

Key Observations

- Substituent Effects: Aliphatic vs. Aromatic Groups: Cyclobutylmethyl (aliphatic) offers greater lipophilicity and conformational rigidity compared to aromatic substituents (e.g., 3-chloropyridinyl in ), which may enhance membrane permeability but reduce aqueous solubility . Electron-Withdrawing Groups: The -CF₃ group at position 3 stabilizes the pyrazole ring and increases acidity of the carboxylic acid (pKa ~3.68 predicted for cyclobutylmethyl analog, based on ) .

- Synthetic Accessibility: Cyanomethyl and methyl derivatives () are synthetically straightforward, whereas cyclobutylmethyl incorporation may require advanced alkylation or coupling techniques (e.g., ’s CuI-mediated arylations) .

Applications :

- Agrochemicals : Trifluoromethylpyrazoles are common in insecticides (e.g., ’s difluoro pyrazole amides), where the cyclobutylmethyl group could improve soil persistence .

- Pharmaceuticals : Carboxylic acid derivatives are frequently used as protease or kinase inhibitors; the cyclobutyl group’s rigidity may enhance target selectivity .

Research Findings and Data

Crystallographic and Stability Data

- Crystal Packing : Pyrazole derivatives with bulky substituents (e.g., cyclobutylmethyl) often exhibit dense crystal packing, improving thermal stability (e.g., cyclopropylmethyl analog in with space group P-1) .

- Metabolic Stability : The trifluoromethyl group resists oxidative metabolism, while cyclobutylmethyl may slow enzymatic degradation compared to smaller alkyl chains .

Solubility and Lipophilicity Trends

- LogP Predictions : Cyclobutylmethyl (LogP ~2.5 estimated) is more lipophilic than methyl (LogP ~1.2) but less than aromatic substituents (e.g., 3-chloropyridinyl, LogP ~2.8) .

- Aqueous Solubility: Carboxylic acid moiety ensures moderate solubility (~10–50 µg/mL), though cyclobutylmethyl may reduce it compared to cyanomethyl analogs .

Biological Activity

1-(Cyclobutylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological evaluations based on recent studies.

- Molecular Formula : C10H11F3N2O2

- Molecular Weight : 248.20 g/mol

- CAS Number : 2197054-34-3

- Purity : Greater than 95% .

Synthesis

The synthesis of this compound involves several steps, including the formation of the pyrazole ring and subsequent functionalization. While specific synthetic pathways are not detailed in the available literature, derivatives of similar pyrazole compounds have been synthesized through methods such as alkylation and acylation reactions .

Biological Activity

Research indicates that pyrazole derivatives exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The specific biological activity of this compound has been evaluated in various studies:

Inhibition Studies

- Neuraminidase Inhibition : Similar pyrazole derivatives have shown inhibitory effects on neuraminidase (NA), an enzyme critical for viral replication in influenza. Compounds with structural similarities to our compound exhibited significant NA inhibition, suggesting potential antiviral activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of trifluoromethyl and cyclobutyl groups enhances the biological activity of pyrazole derivatives. For instance, substituents at specific positions on the pyrazole ring can modulate the efficacy against target enzymes like NA .

Case Studies

Recent studies have focused on synthesizing and evaluating various pyrazole derivatives for their biological activities:

- Antiviral Activity : A study synthesized several pyrazole derivatives, some of which demonstrated up to 72% inhibition against NA at a concentration of 10 µM. The most active compounds contained electron-withdrawing groups that enhanced binding affinity to the enzyme .

- Anti-inflammatory Effects : Other studies have indicated that similar compounds can reduce inflammatory markers in vitro, suggesting that this compound may possess anti-inflammatory properties as well .

Data Table: Biological Activity Overview

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Potential NA inhibitor | TBD | Structure similar to active compounds |

| Pyrazole derivative with 4-fluorophenyl group | Highest NA inhibition | 10 | Exhibited 72% inhibition |

| Pyrazole derivative with electron-withdrawing groups | Anti-inflammatory effects | TBD | Reduced inflammatory markers in vitro |

Q & A

Q. What are the recommended synthetic routes for 1-(cyclobutylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid?

The synthesis typically involves multi-step reactions:

- Step 1 : Cyclobutylmethylation of the pyrazole core via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the cyclobutylmethyl group .

- Step 2 : Trifluoromethylation using reagents like TMSCF₃ or Umemoto’s reagent under copper or photoredox catalysis .

- Step 3 : Carboxylic acid functionalization via hydrolysis of ester precursors (e.g., ethyl esters) under acidic (HCl) or basic (NaOH) conditions .

Key Considerations : Optimize reaction temperatures (60–120°C) and solvent systems (DMF, THF) to avoid side reactions from steric hindrance caused by the cyclobutyl group.

Q. How is the compound characterized for structural confirmation?

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., cyclobutylmethyl protons at δ 2.5–3.5 ppm; trifluoromethyl at δ ~120 ppm in F NMR) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]⁺ for C₁₁H₁₃F₃N₂O₂: 281.0912) .

- X-ray Crystallography : Resolve steric effects of the cyclobutyl group and hydrogen-bonding patterns in the solid state .

Q. What are the standard purity assessment protocols?

- HPLC/GC-MS : Use C18 columns (acetonitrile/water mobile phase) to detect impurities (<1% threshold) .

- Elemental Analysis : Validate C, H, N, F content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinases, GPCRs). The trifluoromethyl group enhances hydrophobic interactions, while the carboxylic acid enables hydrogen bonding .

- QSAR Analysis : Correlate substituent electronegativity (e.g., cyclobutyl vs. phenyl) with activity trends observed in vitro .

Q. What strategies resolve low yields in cyclobutylmethylation steps?

- Steric Mitigation : Use bulky ligands (e.g., XPhos) in palladium-catalyzed reactions to improve coupling efficiency .

- Solvent Optimization : Switch from polar aprotic (DMF) to less coordinating solvents (toluene) to reduce side reactions .

- Temperature Gradients : Gradual heating (40°C → 80°C) minimizes decomposition of the cyclobutylmethyl precursor .

Q. How do contradictory biological activity data arise across studies, and how can they be addressed?

- Root Causes :

- Substituent effects: The cyclobutyl group’s rigidity may reduce membrane permeability compared to linear alkyl chains .

- Assay variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect IC₅₀ values .

- Resolution :

- Standardize assays (e.g., ATP-based viability tests) and include positive controls (e.g., staurosporine for kinase inhibition) .

- Perform meta-analyses of structural analogs to isolate substituent-specific effects .

Q. What methodologies assess metabolic stability in preclinical studies?

- Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. The trifluoromethyl group generally enhances metabolic resistance .

- CYP450 Inhibition Screening : Use fluorogenic substrates to evaluate interactions with CYP3A4/2D6, critical for drug-drug interaction profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.